molecular formula C21H26ClN3O B14483808 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride CAS No. 65122-07-8

3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride

Cat. No.: B14483808
CAS No.: 65122-07-8
M. Wt: 371.9 g/mol
InChI Key: YQEHTJMAFVYLDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride is a complex organic compound with a unique structure that includes an indolium core, an ethoxyphenyl group, and a hydrazonomethyl linkage

Preparation Methods

The synthesis of 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 4-ethoxybenzaldehyde to form an intermediate, which is then treated with hydrazine hydrate to yield the hydrazonomethyl derivative. The final step involves the quaternization of the indolium nitrogen with methyl chloride to form the chloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazones and hydrazides.

Scientific Research Applications

3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may interfere with DNA replication or protein synthesis, resulting in cell death or growth inhibition. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may act on multiple cellular targets.

Comparison with Similar Compounds

3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride can be compared with other indolium-based compounds, such as:

    3H-Indolium, 2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    3H-Indolium, 2-[[(4-chlorophenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

    3H-Indolium, 2-[[(4-nitrophenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65122-07-8

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

4-ethoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride

InChI

InChI=1S/C21H26N3O.ClH/c1-6-25-17-13-11-16(12-14-17)24(5)22-15-20-21(2,3)18-9-7-8-10-19(18)23(20)4;/h7-15H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

YQEHTJMAFVYLDM-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.